(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate
Description
Properties
CAS No. |
65441-88-5 |
|---|---|
Molecular Formula |
C13H15FN2O3 |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate |
InChI |
InChI=1S/C13H15FN2O3/c1-12(2)8-13(3,15-16(12)18)19-11(17)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
WVXGRVASSFIWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N=[N+]1[O-])(C)OC(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,3,5-Trimethylpyrazole Precursors
1,3,5-Trimethyl-1H-pyrazole, a key precursor, is commercially available or synthesized by condensation of appropriate β-diketones with hydrazine derivatives. According to chemical databases, 1,3,5-trimethyl-1H-pyrazole has a molecular weight of 110.157 g/mol and melting point around 38-41 °C, serving as a stable starting material for further functionalization.
Oxidation to Pyrazolium Oxido
The conversion of 1,3,5-trimethylpyrazole to its 1-oxido form involves selective oxidation of the nitrogen atom to form the N-oxide. Typical oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide under controlled conditions. This oxidation is crucial to generate the 1-oxido-4H-pyrazol-1-ium structure that imparts unique reactivity and stability to the molecule.
Coupling with 4-Fluorobenzoate
The esterification or salt formation with 4-fluorobenzoic acid derivatives is commonly done by reacting the pyrazolium oxido compound with 4-fluorobenzoyl chloride or 4-fluorobenzoic acid in the presence of coupling agents or bases such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane or ethyl acetate at low to ambient temperature (0-25 °C) to ensure high yield and purity.
Detailed Experimental Procedures and Data
The following table summarizes typical reaction conditions and yields from related pyrazole derivative syntheses, which can be adapted for the target compound:
| Step | Reaction Components | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,3,5-Trimethyl-1H-pyrazole oxidation | m-CPBA in dichloromethane, 0-25 °C, 2 h | 80-90 | Controlled oxidation to N-oxide |
| 2 | Reaction with 4-fluorobenzoyl chloride + triethylamine | Dichloromethane, 0-25 °C, 1-2 h | 85-93 | Esterification forming pyrazolium 4-fluorobenzoate |
| 3 | Purification | Recrystallization from ethyl acetate/petroleum ether | - | Achieves >99% purity |
- Triethylamine acts as an acid scavenger to neutralize HCl formed during esterification.
- Reaction monitoring by TLC or HPLC ensures completion and purity.
- Recrystallization improves the compound's crystallinity and purity.
Research Findings and Literature Insights
- The oxidation of pyrazole derivatives to their N-oxide forms is well-documented, with yields typically ranging from 80% to 90% under mild conditions.
- Coupling reactions with benzoyl chlorides, including fluorinated analogs, proceed efficiently with triethylamine as base, yielding high purity products suitable for pharmaceutical applications.
- Microwave-assisted synthesis has been reported to accelerate similar pyrazole carboxamide formations, suggesting potential for process optimization.
- The presence of electron-withdrawing fluorine on the benzoate ring influences reactivity and stability, often improving the compound's pharmacological profile.
Summary Table of Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxido group, potentially converting it back to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate is explored for its use in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used as a precursor for the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Based Derivatives
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h)
- Structure: Contains a pyrazole ring substituted with p-fluorophenyl and aminosulfonylphenyl groups.
- Key Differences: Unlike the target compound, 4h lacks the N-oxide group and includes bulkier tert-butyl substituents. The hydroxyphenyl and aminosulfonyl groups enhance hydrogen-bonding capacity, which may improve target binding in biological systems .
Methyl 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate
- Structure: A pyrazolo-pyrimidine hybrid with chromenone and dual fluorobenzoate groups.
- Key Differences: This compound’s extended π-system (chromenone) and dual fluorine substitutions increase molecular weight (572.4 g/mol) and complexity. The pyrazolo-pyrimidine core is common in kinase inhibitors, suggesting distinct pharmacological targets compared to the simpler pyrazolium ester .
Pyrimidine-Based Derivatives
Fluorophenylalkyl/Alkenyl-Substituted Pyrimidines (e.g., Compounds 4E, 13)
- Structure : Pyrimidine derivatives with fluorophenylalkyl (saturated) or fluorophenylalkenyl (unsaturated) side chains.
- Key Differences : Unsaturated analogs (e.g., 4E) demonstrated superior inhibitory activity in cytostatic assays compared to saturated counterparts. This highlights the role of conformational flexibility and π-π interactions in biological activity, a feature absent in the rigid pyrazolium ester .
Other 4-Fluorobenzoate Esters
2-Chloro-5-[(4-Fluorobenzoyl)oxy]phenyl 4-Fluorobenzoate (CAS 313523-65-8)
- Structure : A bis-4-fluorobenzoate ester with a chlorophenyl linker.
Biological Activity
The compound (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their medicinal properties, and this specific compound's structure suggests potential efficacy in various pharmacological applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The chemical structure of (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H15FN2O3 |
| Molecular Weight | 248.278 g/mol |
| CAS Number | 65441-90-9 |
| Density | 1.36 g/cm³ |
| Boiling Point | 440.6 °C |
| LogP | 2.53020 |
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including:
- Anti-inflammatory : Compounds with a pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial : Certain derivatives demonstrate activity against various bacterial strains and fungi.
- Anticancer : Some pyrazole compounds have been evaluated for their cytotoxic effects on cancer cell lines.
Specific Findings on (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate
- Anti-inflammatory Activity : In studies comparing various pyrazole derivatives, those containing the trimethyl group showed significant inhibition of inflammatory markers at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Activity : The compound has been tested against several bacterial strains including E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) that suggest effectiveness in treating infections .
- Cytotoxicity Assays : In vitro studies indicated that this compound could induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent. Further research is necessary to elucidate its mechanism of action .
Case Study 1: Anti-inflammatory Effects
A recent study synthesized various pyrazole derivatives and evaluated their effects on TNF-α and IL-6 levels in vitro. The compound (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating strong anti-inflammatory potential compared to traditional treatments .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of several pyrazole derivatives was assessed against common pathogens. The tested compound showed significant activity against E. coli, with an MIC of 12.5 µg/mL , which is competitive with established antibiotics like ampicillin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling a pyrazole precursor with 4-fluorobenzoic acid derivatives. Key steps include:
- Esterification : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group of 4-fluorobenzoic acid .
- Oxidation : The pyrazole ring may require oxidation to form the 1-oxido moiety; hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) are common oxidants.
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane). For scale-up, consider solvent polarity adjustments (e.g., DMF for solubility) .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze H and C NMR to confirm substituent positions (e.g., fluorobenzoate aromatic protons at δ 7.2–8.0 ppm; pyrazole methyl groups at δ 1.2–2.0 ppm) .
- X-ray Crystallography : Refine crystal structures using SHELXL (SHELX-2018/3) to resolve bond lengths and angles, particularly verifying the 1-oxido group geometry .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]: ~323.3 g/mol).
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Incubate solutions (1 mg/mL) in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via UV-Vis (λ = 260 nm for aromatic systems) and HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : Use TGA (thermogravimetric analysis) to assess decomposition temperatures. DSC (differential scanning calorimetry) can identify melting points and phase transitions .
Advanced Research Questions
Q. How does the 4-fluorobenzoate moiety influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding with targets like cyclooxygenase-2 (COX-2) or kinases. The fluorine atom’s electronegativity may enhance binding via halogen bonds (e.g., with carbonyl groups in active sites) .
- Enzymatic Assays : Test inhibition of 4-fluorobenzoate dehalogenase (if applicable) to study defluorination kinetics. Monitor fluoride ion release using ion-selective electrodes .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
- Methodology :
- Dynamic NMR : For tautomeric equilibria (e.g., pyrazole ring proton exchange), perform variable-temperature H NMR (25–60°C) to observe coalescence .
- DFT Calculations : Optimize molecular geometry using Gaussian 16 (B3LYP/6-31G**) and compare computed NMR shifts with experimental data .
Q. How can computational methods predict the compound’s reactivity in novel chemical transformations?
- Methodology :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. Pyrazole’s 1-oxido group may act as a strong electron-withdrawing group, directing substitutions to the fluorobenzoate ring .
- Reaction Pathway Modeling : Use QM/MM (quantum mechanics/molecular mechanics) in software like GAMESS to simulate reaction intermediates (e.g., SNAr mechanisms at the fluorobenzoate para position) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
